molecular formula C6H8N2O B6154683 (1R)-1-(pyrimidin-4-yl)ethan-1-ol CAS No. 31415-76-6

(1R)-1-(pyrimidin-4-yl)ethan-1-ol

Cat. No.: B6154683
CAS No.: 31415-76-6
M. Wt: 124.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-(Pyrimidin-4-yl)ethan-1-ol is a chiral alcohol building block that holds significant value in medicinal chemistry and organic synthesis. This compound features a pyrimidine heterocycle, a privileged scaffold in drug discovery due to its presence in nucleic acids and numerous FDA-approved pharmaceuticals . The pyrimidine ring enables key interactions with biological targets, such as hydrogen bonding and π-stacking, making it a versatile core for developing bioactive molecules . The defined (R) configuration at the chiral center is crucial for its application. Chiral 1,2-amino alcohols and related structures are recognized as privileged motifs in pharmaceuticals and natural products . They are also extensively used as chiral auxiliaries and ligands in asymmetric synthesis, where their spatial arrangement allows for chelation to metal centers to direct the stereochemical outcome of reactions . This compound serves as a key synthetic intermediate for exploring novel enzyme inhibitors and receptor ligands . Its structure is particularly relevant in the development of anticancer agents, as pyrimidin-4-yl derivatives have demonstrated potent antiproliferative activity in research settings . Furthermore, the broader class of 4-(3-nitro-1,2,4-triazol-1-yl)pyrimidines has shown promise in antibacterial research against ESKAPE pathogens, highlighting the therapeutic potential of the pyrimidine-4-yl scaffold . This product is provided for research purposes as a building block in drug discovery and method development. For Research Use Only. Not for human or veterinary use.

Properties

CAS No.

31415-76-6

Molecular Formula

C6H8N2O

Molecular Weight

124.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(pyrimidin-4-yl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with pyrimidine and an appropriate chiral precursor.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings to ensure the desired stereochemistry.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(pyrimidin-4-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinyl ketones, while reduction can produce various alcohol derivatives.

Scientific Research Applications

(1R)-1-(pyrimidin-4-yl)ethan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Biological Studies: Researchers study its effects on biological systems to understand its potential therapeutic benefits.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Industrial Applications: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(pyrimidin-4-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the context of its use, such as in medicinal or biological research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with (1R)-1-(pyrimidin-4-yl)ethan-1-ol, differing primarily in heterocyclic substituents, stereochemistry, or appended functional groups.

1-(1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-2-yl)ethan-1-ol

  • Molecular Formula : C₁₂H₁₈ClN₃O
  • Molecular Weight : 255.74 g/mol
  • CAS : 2098128-84-6
  • Key Features: Incorporates a piperidine ring fused to a substituted pyrimidine (6-chloro-2-methyl). The piperidine introduces a saturated nitrogen heterocycle, increasing basicity and solubility in acidic conditions .

(1R)-1-(Piperidin-4-yl)ethan-1-ol Hydrochloride

  • Molecular Formula: C₇H₁₅NO·HCl
  • Molecular Weight : 177.67 g/mol (free base)
  • CAS : 1567666-81-2
  • Key Features : Replaces pyrimidine with a piperidine ring. The hydrochloride salt form enhances aqueous solubility, making it preferable for pharmaceutical formulations. Piperidine’s saturated structure reduces aromatic interactions but increases conformational flexibility .

2-[Cyclopentyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]ethan-1-ol

  • Molecular Formula : C₁₃H₁₈N₆O
  • CAS : 1275479-06-5
  • Key Features: Contains a pyrazolopyrimidine core, which combines pyrazole and pyrimidine rings. The additional nitrogen atoms in pyrazolopyrimidine may enhance binding to biological targets (e.g., kinases).

1-Phenyl-2-(1H-pyrazol-1-yl)ethan-1-ol Derivatives

  • Representative Compound : 1-Phenyl-2-(3-trifluoromethyl-1H-pyrazol-1-yl)ethan-1-ol
  • Synthetic Yield : Up to 98% after sodium borohydride reduction of ketone precursors (vs. 53–69% for ketone intermediates) .
  • Key Features : Pyrazole substituents introduce trifluoromethyl groups, which improve metabolic stability and electronegativity. The phenyl group enhances π-π stacking interactions, contrasting with pyrimidine’s hydrogen-bonding capacity.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Heterocycle Key Substituents CAS Number Notable Features
This compound C₆H₈N₂O 128.14 Pyrimidine None 1204820-72-3 Chiral alcohol, aromatic N-heterocycle
1-(1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-2-yl)ethan-1-ol C₁₂H₁₈ClN₃O 255.74 Pyrimidine + Piperidine 6-Cl, 2-Me, piperidine 2098128-84-6 Lipophilic, enhanced bioavailability
(1R)-1-(Piperidin-4-yl)ethan-1-ol HCl C₇H₁₅NO·HCl 177.67 (free base) Piperidine Hydrochloride salt 1567666-81-2 High solubility, pharmaceutical intermediate
2-[Cyclopentyl(...)amino]ethan-1-ol C₁₃H₁₈N₆O 274.33 Pyrazolopyrimidine Cyclopentyl, 1-Me 1275479-06-5 Kinase inhibitor candidate, steric bulk
1-Phenyl-2-(3-CF₃-pyrazol-1-yl)ethan-1-ol C₁₂H₁₁F₃N₂O 256.23 Pyrazole Phenyl, 3-CF₃ N/A High synthetic yield (98%), metabolic stability

Research Findings and Implications

Synthetic Accessibility : this compound’s synthesis likely involves ketone reduction, analogous to pyrazole-derived alcohols (82–98% yields after borohydride reduction) . However, yields for pyrimidine-containing intermediates may be lower due to steric or electronic effects.

Solubility and Bioavailability : Piperidine derivatives (e.g., (1R)-1-(Piperidin-4-yl)ethan-1-ol HCl) show superior water solubility due to salt formation, whereas chloro-methylpyrimidine analogs prioritize lipophilicity for membrane penetration .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1R)-1-(pyrimidin-4-yl)ethan-1-ol, and how is enantiomeric purity ensured?

  • Methodology : Synthesis typically involves nucleophilic substitution or reduction of pyrimidine-containing ketones. For example, reacting 4-chloropyrimidine derivatives with chiral ethanolamine under reflux in anhydrous ethanol under inert gas (e.g., argon) . Enantiomeric purity is maintained using chiral catalysts (e.g., asymmetric hydrogenation) or resolved via chiral HPLC . Post-synthesis purification often employs column chromatography (e.g., n-pentane:ethyl acetate gradients) .

Q. What spectroscopic techniques confirm the structure and enantiomeric form of this compound?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR identify hydroxyl and pyrimidine proton environments. Chiral shift reagents (e.g., Eu(hfc)3_3) distinguish enantiomers .
  • IR : Confirms hydroxyl (3200–3600 cm1^{-1}) and pyrimidine ring vibrations (1600–1500 cm1^{-1}) .
  • X-ray crystallography : Resolves absolute configuration of the (1R)-enantiomer .

Q. What are the key chemical reactions of this compound, and how are they optimized?

  • Reactivity :

  • Oxidation : Forms pyrimidin-4-yl ketone using mild oxidants (e.g., Dess-Martin periodinane) to avoid pyrimidine ring degradation .
  • Substitution : Hydroxyl group replaced via tosylation or Mitsunobu reactions .
    • Optimization : Solvent polarity (e.g., DMF for substitution), temperature control (0–25°C), and catalyst screening (e.g., Pd for cross-coupling) improve yields .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of this compound in different solvents?

  • Methodology :

  • DFT calculations : Evaluate transition states for oxidation/reduction pathways. Solvent effects (e.g., ethanol vs. THF) are modeled using PCM (Polarizable Continuum Model) .
  • MD simulations : Assess conformational stability of the (1R)-enantiomer in aqueous vs. lipid environments .

Q. What strategies effectively resolve racemic mixtures of 1-(pyrimidin-4-yl)ethan-1-ol to isolate the (1R)-enantiomer?

  • Methodology :

  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively esterify the (1S)-enantiomer, leaving (1R)-alcohol .
  • Chiral auxiliaries : Use of Evans oxazolidinones to induce diastereomeric crystallization .
  • Kinetic resolution : Asymmetric catalysis with Ru-BINAP complexes achieves >90% ee .

Q. How does the pyrimidin-4-yl substituent influence biological activity in enzyme inhibition assays?

  • Methodology :

  • In vitro assays : Test inhibition of kinases (e.g., EGFR) using fluorescence polarization. Pyrimidine’s hydrogen-bonding capacity enhances binding to ATP pockets .
  • SAR studies : Compare activity of (1R)-enantiomer vs. analogs (e.g., pyridine or phenyl derivatives) to identify pharmacophore requirements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.